2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide
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Overview
Description
2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide is a complex organic compound with a molecular formula of C34H34N8O2 This compound is notable for its intricate structure, which includes a tetrazole ring, a biphenyl group, and an imidazo[4,5-c]pyridine core
Preparation Methods
The synthesis of 2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide involves multiple steps, typically starting with the preparation of the imidazo[4,5-c]pyridine coreThe final step involves the acylation of the imidazo[4,5-c]pyridine with N,N-dimethylacetamide . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and biphenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound’s unique properties make it suitable for use in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide include:
Losartan: An angiotensin II receptor antagonist used in the treatment of hypertension.
Valsartan: Another angiotensin II receptor antagonist with a similar structure and function.
Irbesartan: A compound with a similar biphenyl-tetrazole structure used for similar therapeutic purposes.
The uniqueness of this compound lies in its specific imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30N8O2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C28H30N8O2/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33) |
InChI Key |
CQVJTTOZTTVVBK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C |
Synonyms |
2-butyl-4,5-dihydro-4-oxo-3-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)methyl)-3H-imidazo(4,5-c)pyridine-5-(N,N-dimethylacetamide) EMD 66 684 EMD 66684 EMD-66684 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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